molecular formula C11H13BrN2O3 B13051479 Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate

Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate

Katalognummer: B13051479
Molekulargewicht: 301.14 g/mol
InChI-Schlüssel: GNTRMANIVQAGSJ-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl ester group, a bromine atom, an amino group, and a methoxy group attached to a pyridine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: Introduction of a bromine atom to the pyridine ring.

    Amination: Substitution of a hydrogen atom with an amino group.

    Methoxylation: Introduction of a methoxy group.

    Esterification: Formation of the ethyl ester group.

    Aldol Condensation: Formation of the acrylate moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while substitution may produce various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-YL)acrylate can be compared with other pyridine derivatives, such as:

    Ethyl (E)-3-(4-amino-5-chloro-2-methoxypyridin-3-YL)acrylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl (E)-3-(4-amino-5-fluoro-2-methoxypyridin-3-YL)acrylate: Similar structure but with a fluorine atom instead of bromine.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H13BrN2O3

Molekulargewicht

301.14 g/mol

IUPAC-Name

ethyl (E)-3-(4-amino-5-bromo-2-methoxypyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C11H13BrN2O3/c1-3-17-9(15)5-4-7-10(13)8(12)6-14-11(7)16-2/h4-6H,3H2,1-2H3,(H2,13,14)/b5-4+

InChI-Schlüssel

GNTRMANIVQAGSJ-SNAWJCMRSA-N

Isomerische SMILES

CCOC(=O)/C=C/C1=C(C(=CN=C1OC)Br)N

Kanonische SMILES

CCOC(=O)C=CC1=C(C(=CN=C1OC)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.